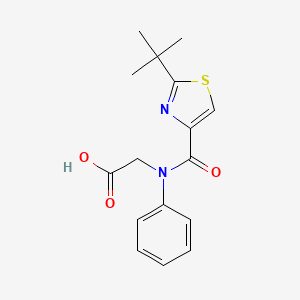![molecular formula C16H24ClN3O2S B6661166 N-[[1-(thiophene-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B6661166.png)
N-[[1-(thiophene-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(thiophene-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride is a complex organic compound that features a thiophene ring, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(thiophene-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the thiophene-3-carbonyl chloride. This is followed by the reaction with piperidine to form the intermediate compound. The final step involves the reaction of this intermediate with pyrrolidine-2-carboxamide under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(thiophene-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
N-[[1-(thiophene-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N-[[1-(thiophene-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride exerts its effects is complex and involves multiple molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The piperidine and pyrrolidine rings can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities.
Piperidine derivatives: Compounds such as piperidine-3-carboxamide and piperidine-4-carboxamide are structurally related.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-carboxamide and pyrrolidine-3-carboxamide are similar in structure.
Uniqueness
N-[[1-(thiophene-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-[[1-(thiophene-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S.ClH/c20-15(14-4-1-6-17-14)18-9-12-3-2-7-19(10-12)16(21)13-5-8-22-11-13;/h5,8,11-12,14,17H,1-4,6-7,9-10H2,(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWNDMOMNWWFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2CCCN(C2)C(=O)C3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Butan-2-yl-[4-(3-methylpyrazol-1-yl)benzoyl]amino]acetic acid](/img/structure/B6661097.png)


![3-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]propanoic acid](/img/structure/B6661109.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(3-chlorophenyl)-N-methylacetamide;hydrochloride](/img/structure/B6661114.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(2-bromophenyl)-N-methylacetamide;hydrochloride](/img/structure/B6661123.png)
![2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-methylphenoxy]acetic acid](/img/structure/B6661133.png)
![[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-(1H-indazol-4-yl)methanone](/img/structure/B6661137.png)



![2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid](/img/structure/B6661148.png)

![N-[[1-[2-(4-fluorophenyl)acetyl]piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B6661156.png)
